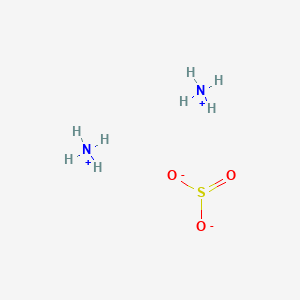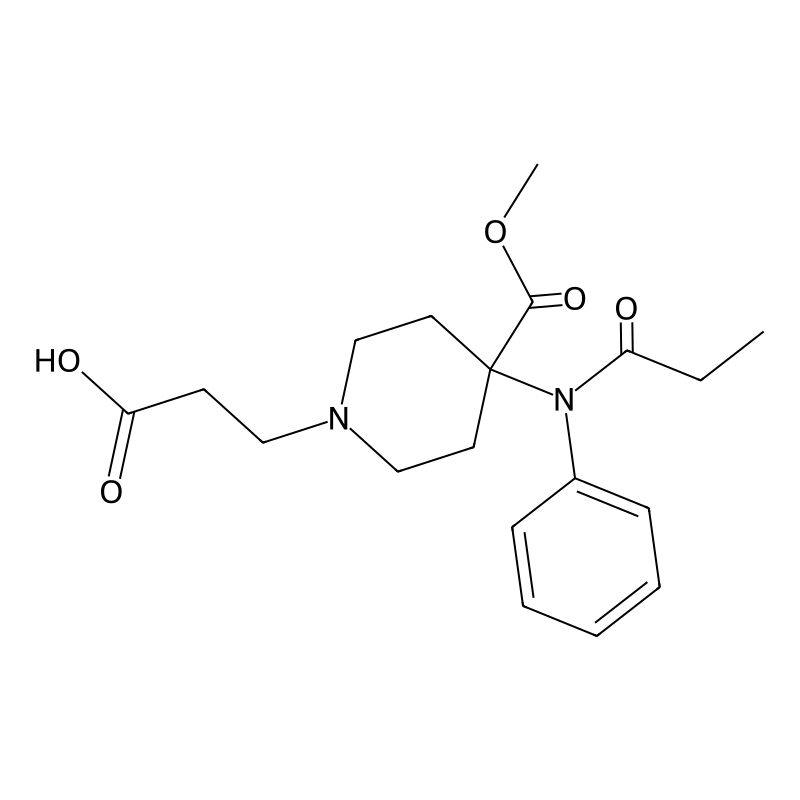1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane
Catalog No.
S572639
CAS No.
5718-73-0
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
![1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octa...](/img/structure-2d/800/S572639.png)
Content Navigation
CAS Number
5718-73-0
Product Name
1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane
IUPAC Name
1-methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane
Molecular Formula
C10H18O2
Molecular Weight
170.25 g/mol
InChI
InChI=1S/C10H18O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h8H,4-7H2,1-3H3
InChI Key
VKCPPMKRNVBDOD-UHFFFAOYSA-N
SMILES
CC(C)C12CCC(CC1)(OO2)C
Synonyms
DASC cpd, dihydroascaridole
Canonical SMILES
CC(C)C12CCC(CC1)(OO2)C
MDP2P is a secondary amine that belongs to a class of chemicals known as phenethylamines. It is an organic compound with the molecular formula C11H14O2 and a molar mass of 178.23 g/mol. MDP2P has a bicyclic structure, comprising two six-membered rings and one four-membered ring fused together. It is a colorless liquid with a boiling point of 180-182 ℃ and a density of 1.002 g/mL.
MDP2P first gained attention in the 1970s as an intermediate in the synthesis of MDMA, a psychoactive drug that gained popularity in the recreational drug market. MDMA is classified as a Schedule I controlled substance by the United States Drug Enforcement Administration because of its potential for abuse and dependence. However, MDP2P has found legitimate applications in various fields, including chemistry, pharmacology, and neuroscience.
MDP2P first gained attention in the 1970s as an intermediate in the synthesis of MDMA, a psychoactive drug that gained popularity in the recreational drug market. MDMA is classified as a Schedule I controlled substance by the United States Drug Enforcement Administration because of its potential for abuse and dependence. However, MDP2P has found legitimate applications in various fields, including chemistry, pharmacology, and neuroscience.
MDP2P has unique physical and chemical properties that make it valuable in various applications. It is highly soluble in polar solvents such as water, ethanol, and methanol. Its melting point is 43-45 ℃, and it has a refractive index of 1.481. MDP2P is stable at room temperature and pressure but may degrade with exposure to heat and light.
Chemically, MDP2P is an aromatic ketone that contains a carbonyl group (C=O) and a methylenedioxy group (-O-CH2-O-). It is a chiral molecule, meaning it can exist in two mirror-image forms known as enantiomers. The enantiomers of MDP2P have different physical and chemical properties, making them valuable in the synthesis of chiral compounds.
Chemically, MDP2P is an aromatic ketone that contains a carbonyl group (C=O) and a methylenedioxy group (-O-CH2-O-). It is a chiral molecule, meaning it can exist in two mirror-image forms known as enantiomers. The enantiomers of MDP2P have different physical and chemical properties, making them valuable in the synthesis of chiral compounds.
MDP2P can be synthesized through several routes, including the Wacker oxidation of safrole, the isomerization of isosafrole, or by the reduction of the corresponding ketone. The Wacker oxidation of safrole is the most common and preferred method because of its high yield and low cost.
Once synthesized, MDP2P can be characterized using various analytical techniques, including gas chromatography-mass spectroscopy (GC-MS), proton nuclear magnetic resonance spectroscopy (1H NMR), and infrared spectroscopy (IR). These analytical techniques allow researchers to determine the purity, composition, and structure of MDP2P accurately.
Once synthesized, MDP2P can be characterized using various analytical techniques, including gas chromatography-mass spectroscopy (GC-MS), proton nuclear magnetic resonance spectroscopy (1H NMR), and infrared spectroscopy (IR). These analytical techniques allow researchers to determine the purity, composition, and structure of MDP2P accurately.
MDP2P can be detected and quantified using various analytical methods, including GC-MS, liquid chromatography-mass spectroscopy (LC-MS), and high-performance liquid chromatography (HPLC). These methods enable researchers to measure MDP2P concentrations in various matrices, including biological fluids, environmental matrices, and synthesized products.
MDP2P has shown potential biological properties, including antibacterial, antifungal, and antitumor activities. It has been reported to inhibit the growth of Staphylococcus aureus, a common bacterium responsible for skin infections and hospital-acquired infections. MDP2P has also shown significant antifungal activity against Candida albicans, a yeast responsible for oral and vaginal infections. Additionally, MDP2P has been found to exhibit cytotoxic activity against a wide range of cancer cells, including lung, colon, and breast cancer cells.
MDP2P is classified as a hazardous chemical, and exposure to it can cause various adverse effects, including irritation of the skin, eyes, and respiratory tract. MDP2P can also cause liver toxicity and oxidative stress in living organisms. Additionally, MDP2P has been shown to have mutagenic and genotoxic effects on mammalian cells. Therefore, proper safety measures must be employed when handling MDP2P in scientific experiments.
MDP2P has numerous applications in scientific experiments, including its use as an intermediate in the synthesis of chiral molecules, pharmaceuticals, and pesticides. Its unique structure provides researchers with the ability to modify and functionalize it to produce compounds with desired properties. MDP2P has also been used as a precursor for the synthesis of luminescent materials and as a chiral selector in chromatography.
MDP2P research is ongoing, with researchers investigating its potential applications in drug discovery, material science, and environmental remediation. Recent studies have focused on synthesizing and exploring the properties of new derivatives of MDP2P with enhanced biological activities. Additionally, researchers are investigating MDP2P's potential as a building block for the synthesis of novel materials and its application in the removal of pollutants from soil and water.
MDP2P's unique properties make it valuable in various fields, including pharmaceuticals, materials science, and environmental science. Its potential applications include the synthesis of medicines, chiral catalysts, and luminescent materials. Additionally, MDP2P derivatives could be used as pesticides, chiral selectors, and surfactants. Its application in environmental remediation could provide a novel approach to removing toxic chemicals from soil and water.
MDP2P's use is limited by its association with illegal drug synthesis, making it challenging to obtain and handle. Additionally, its toxicity requires proper safety measures and handling protocols, which can be costly and time-consuming. However, MDP2P's potential applications in various fields make it worth exploring further. Future research directions could focus on optimizing MDP2P synthesis methods, exploring its use as a building block for novel materials, and investigating its environmental remediation potential.
In conclusion, MDP2P is a valuable intermediate with numerous applications beyond its association with illegal drug synthesis. Its unique properties, including its chiral nature and biological activities, make it a versatile and valuable chemical in various fields. Further research is necessary to explore its potential in drug discovery, materials science, and environmental remediation.
In conclusion, MDP2P is a valuable intermediate with numerous applications beyond its association with illegal drug synthesis. Its unique properties, including its chiral nature and biological activities, make it a versatile and valuable chemical in various fields. Further research is necessary to explore its potential in drug discovery, materials science, and environmental remediation.
XLogP3
2.6
Wikipedia
1-Methyl-4-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane
Dates
Last modified: 08-15-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds








